4-(Difluoromethyl)-2-fluoro-1-nitrobenzene
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Overview
Description
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-2-fluoro-1-nitrobenzene typically involves multiple steps, starting with the nitration of 4-(difluoromethyl)-2-fluorobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form a nitroso or azo compound.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-(difluoromethyl)-2-fluoroaniline.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids such as aluminum chloride.
Major Products Formed:
Oxidation: Nitroso derivatives and azo compounds.
Reduction: Amines, such as 4-(difluoromethyl)-2-fluoroaniline.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, particularly in the design of new drugs.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-(difluoromethyl)-2-fluoro-1-nitrobenzene exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is unique due to its combination of difluoromethyl, fluorine, and nitro groups on the benzene ring. Similar compounds include:
4-(Difluoromethyl)benzonitrile: Lacks the nitro group.
4-(Difluoromethyl)-2-fluorobenzoic acid: Lacks the nitro group and has a carboxylic acid group instead.
4-(Difluoromethyl)aniline: Lacks the nitro group and has an amine group instead.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Biological Activity
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is an organic compound characterized by a difluoromethyl group, a fluoro group, and a nitro group attached to a benzene ring. Its unique structure imparts distinct chemical and physical properties that are valuable in various applications, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential as a bioisostere in drug design, its interactions with biological targets, and relevant research findings.
- Molecular Formula : C7H4F3NO2
- Molecular Weight : Approximately 191.11 g/mol
The presence of both difluoromethyl and nitro groups enhances the compound’s lipophilicity and hydrogen bonding ability, which are crucial for biological interactions.
Biological Activity
Research indicates that this compound exhibits significant potential as a bioisostere in drug design. The difluoromethyl group can mimic other functional groups, potentially enhancing pharmacological properties through improved interactions with biological targets such as enzymes or receptors.
The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the reduction of the nitro group may lead to reactive intermediates capable of interacting with various biological molecules, resulting in diverse biological effects.
Case Studies and Research Findings
-
Drug Design Applications :
Studies have shown that compounds with fluorinated groups often exhibit enhanced metabolic stability and bioavailability. The incorporation of this compound into drug candidates has been explored for its potential to improve efficacy and reduce side effects compared to non-fluorinated analogs. -
Antimicrobial Activity :
Preliminary investigations have suggested that this compound may possess antimicrobial properties. In vitro studies demonstrated varying degrees of antibacterial activity against several strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents. -
Anticancer Properties :
Research has also indicated that this compound could exhibit anticancer activity. In cellular assays, it showed promise in inhibiting the proliferation of cancer cell lines, suggesting further investigation into its mechanism of action and therapeutic applications is warranted .
Comparative Analysis with Similar Compounds
Compound Name | Unique Features |
---|---|
This compound | Contains both difluoromethyl and nitro groups; enhances lipophilicity |
1-(Trifluoromethyl)-2-fluoro-4-nitrobenzene | Features a trifluoromethyl group; differing reactivity and solubility |
1-(Difluoromethyl)-2-chloro-4-nitrobenzene | Substituted with chlorine; may exhibit different biological interactions |
1-(Difluoromethyl)-2-fluoro-4-aminobenzene | Contains an amino group; enhances solubility and alters pharmacological properties |
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPEEJNSFMVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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